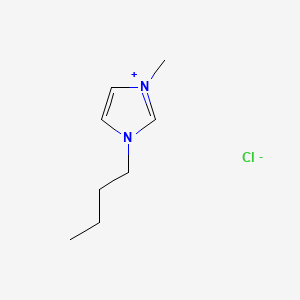
1-Butyl-3-methylimidazolium chloride
Cat. No. B1224170
Key on ui cas rn:
79917-90-1
M. Wt: 174.67 g/mol
InChI Key: FHDQNOXQSTVAIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07601772B2
Procedure details


The procedure of Example 1 was repeated with minor changes. 549 g of 1-chlorobutane and 487 g of 1-methylimidazole were added into a 2000 ml three-neck round-bottom flask. The reaction temperature was set from 75 to 80° C. After four hours, the milk-like solution transferred into homogenous solution. The reaction was continued for three days. Then, the product was washed with ethyl acetate five times. After that, it was dried in vacuum for three days.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[Cl:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[Cl-:7].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:8][CH2:9][CH2:10][CH3:11])[CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
487 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=NC=C1
|
|
Name
|
|
|
Quantity
|
549 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was set from 75 to 80° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction was continued for three days
|
|
Duration
|
3 d
|
WASH
|
Type
|
WASH
|
|
Details
|
Then, the product was washed with ethyl acetate five times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After that, it was dried in vacuum for three days
|
|
Duration
|
3 d
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Cl-].C[N+]1=CN(C=C1)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
